4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide
Description
Properties
IUPAC Name |
1-(4-amino-3-iodophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2S/c1-11-14(12,13)5-6-2-3-8(10)7(9)4-6/h2-4,11H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEPUECCBQHJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC(=C(C=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444533 | |
| Record name | 1-(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151140-66-8 | |
| Record name | 1-(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, an iodine atom, and a sulfonamide moiety. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C7H10IN2O2S
- Molecular Weight : 296.14 g/mol
- CAS Number : 151140-66-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes that play crucial roles in physiological processes such as respiration and acid-base balance.
Target Enzymes
Research indicates that this compound exhibits significant binding affinity to multiple isoforms of carbonic anhydrases, particularly CA I and CA II. The sulfonamide group is critical for the inhibition mechanism, as it coordinates with the zinc ion present in the active site of these enzymes.
Biological Activity and Pharmacological Effects
The biological activities associated with this compound include:
- Carbonic Anhydrase Inhibition :
- Antitumor Activity :
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Anti-inflammatory Properties :
- The compound's ability to modulate enzyme activity suggests potential anti-inflammatory effects; however, further studies are needed to elucidate these properties comprehensively.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds within the benzenesulfonamide class. Below is a summary of relevant findings:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Comparisons
Substituent Effects on Bioactivity: The iodine atom in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like 4-Amino-N-methylbenzenemethanesulfonamide. This may improve membrane permeability but reduce aqueous solubility . Heterocyclic substitutions (e.g., isoxazolyl or thiazolyl groups in ) enhance interactions with biological targets like enzymes or receptors, often leading to higher antimicrobial activity.
Synthesis Complexity: Introducing iodine at position 3 likely requires halogenation steps (e.g., electrophilic substitution or metal-catalyzed coupling), which are more complex than the synthesis of non-iodinated analogs .
Solubility and Stability :
- The iodine atom’s electron-withdrawing nature may stabilize the sulfonamide group against hydrolysis. However, polar substituents like the hydroxyethyl sulfone group in improve solubility in aqueous media, a feature absent in the target compound.
Research Findings and Pharmacological Implications
- Antimicrobial Activity : Sulfonamides with heterocyclic groups (e.g., thiazolyl in ) exhibit potent antibacterial effects due to competitive inhibition of dihydropteroate synthase. The iodine substituent in the target compound could further enhance binding affinity to bacterial enzymes .
- Metallocomplex Formation: Compounds like 3-(4-acetyl-3-hydroxyphenyl)diazenyl sulfonamides () form stable metal complexes, suggesting that the target compound’s iodine might facilitate coordination chemistry with transition metals for diagnostic or therapeutic applications .
- Thermodynamic Stability : Derivatives with bulky substituents (e.g., iodine or heterocycles) often display higher thermal stability, as evidenced by crystallographic studies in .
Preparation Methods
The synthesis begins with the preparation of the sulfonamide backbone. A widely cited method involves reacting 4-nitrobenzyl bromide with sodium sulfite to form sodium 4-nitrobenzyl sulfonate . This intermediate is subsequently treated with phosphorus pentachloride (PCl₅) in toluene to generate the sulfonyl chloride, which reacts with methylamine to yield 4-nitro-N-methylbenzenemethanesulfonamide .
Reaction Conditions:
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Step 1 (Sulfonation):
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Step 2 (Sulfonamide Formation):
This two-step approach ensures high purity and scalability, with toluene facilitating azeotropic water removal to drive the reaction to completion.
Reduction of Nitro Group to Amine
The nitro group in 4-nitro-N-methylbenzenemethanesulfonamide is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) in a hydroalcoholic solvent (ethanol/water) under hydrogen gas achieves near-quantitative conversion .
Optimized Parameters:
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Catalyst: 5% Pd/C (Degussa SP1-871).
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Solvent System: Ethanol/water (1:2 ratio).
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Temperature: 35–40°C.
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Pressure: Atmospheric H₂.
Alternative methods employ hydrazine hydrate as a reducing agent, which avoids costly catalysts and simplifies mother liquor recycling. For example, hydrazine hydrate reduces 4-nitro-N-methylphenyl methane sulfonamide to the amine with >92% yield .
Regioselective Iodination
Iodination at the 3-position is achieved using iodine in aqueous sodium bicarbonate. This electrophilic substitution reaction requires precise stoichiometry to prevent di-iodination.
Procedure:
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Reagents: 4-Amino-N-methylbenzenemethanesulfonamide, iodine (2 equivalents), NaHCO₃.
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Solvent: Water.
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Temperature: Ambient (25°C).
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Reaction Time: 2 hours (monitored via HPLC).
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Work-Up: Extraction with ethyl acetate, washing with sodium thiosulfate to remove excess iodine.
Critical Considerations:
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Excess iodine increases di-iodinated byproducts.
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Sodium bicarbonate maintains a mildly basic pH, enhancing iodine’s electrophilicity.
Comparative Analysis of Methodologies
Catalytic hydrogenation remains the industry standard for purity, while hydrazine-based methods offer cost advantages for smaller-scale production.
Purification and Characterization
Post-synthetic purification involves:
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Crystallization: From ethyl acetate/hexane mixtures.
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Chromatography: Silica gel (ethyl acetate/hexane, 7:3) for analytical validation .
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Spectroscopic Data:
Industrial-Scale Optimization
The EP0711769A1 patent details a kilogram-scale process emphasizing:
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide?
The synthesis typically involves multi-step functionalization of benzenesulfonamide derivatives. Key steps include:
- Iodination : Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce the iodine substituent at the 3-position .
- Methylation : Alkylation of the sulfonamide nitrogen using methyl iodide (CH₃I) under basic conditions (e.g., NaH or K₂CO₃) to achieve N-methylation .
- Amino group protection : Use of acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during synthesis . Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and methyl group integration. The iodine atom’s electron-withdrawing effect causes distinct deshielding in aromatic proton signals .
- X-ray Crystallography : Resolves the 3D structure, including hydrogen-bonding networks (e.g., N–H⋯O interactions between sulfonamide groups and adjacent molecules) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for iodinated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for iodinated benzenesulfonamide derivatives?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Methodological approaches include:
- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., rotational barriers in N-methyl groups) .
- Density Functional Theory (DFT) : Computes theoretical spectra to compare with experimental data, resolving ambiguities in peak assignments .
- Crystallographic validation : Cross-referencing spectroscopic data with X-ray structures ensures accurate interpretation .
Q. What strategies optimize the regioselective introduction of iodine in benzenesulfonamide derivatives?
Regioselectivity is influenced by:
- Directing groups : The amino group at the 4-position directs iodination to the 3-position via resonance effects .
- Catalytic systems : Use of Pd(II) catalysts or iodine-specific promoters (e.g., HIO₃ in acetic acid) enhances selectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for electrophilic substitution .
Q. How can computational chemistry predict the reactivity of this compound in biological systems?
- Molecular docking : Models interactions with target proteins (e.g., carbonic anhydrase) to predict binding affinity and selectivity .
- ADMET profiling : Predicts pharmacokinetic properties (absorption, metabolism) using tools like SwissADME or ADMETlab .
- Electrostatic Potential Maps : Identify reactive sites for nucleophilic/electrophilic attack, guiding derivatization for enhanced bioactivity .
Q. What experimental designs are effective for studying the biological activity of this compound?
- In vitro assays : Enzyme inhibition studies (e.g., carbonic anhydrase isoforms) using UV-Vis spectroscopy to monitor substrate conversion .
- Cell-based assays : Cytotoxicity screening (MTT assay) against cancer cell lines, with dose-response curves to determine IC₅₀ values .
- Comparative studies : Benchmark activity against structurally similar sulfonamides (e.g., 3-Amino-4-chloro-N,N-diethyl-benzenesulfonamide) to establish structure-activity relationships (SAR) .
Methodological Challenges and Solutions
Q. How to address low yields in N-methylation reactions of benzenesulfonamides?
- Base selection : Use stronger bases (e.g., NaH instead of K₂CO₃) to deprotonate the sulfonamide nitrogen efficiently .
- Solvent optimization : Anhydrous DMF or THF minimizes side reactions with moisture .
- Methylating agent alternatives : Dimethyl sulfate [(CH₃)₂SO₄] or methyl triflate (CF₃SO₃CH₃) may improve reactivity .
Q. What analytical approaches differentiate between sulfonamide tautomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
